Potassium dichloroacetate

Vue d'ensemble

Description

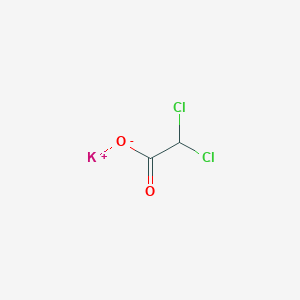

Potassium dichloroacetate is a chemical compound with the formula Cl₂CHCO₂K. It is the potassium salt of dichloroacetic acid and is known for its applications in various scientific fields. The compound is characterized by its crystalline form and is often used in research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where dichloroacetic acid is slowly added to a solution of potassium hydroxide under controlled conditions to avoid excessive heat generation. The reaction can be represented as follows:

Cl2CHCOOH+KOH→Cl2CHCOOK+H2O

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and mixing speed to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the crystalline form of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium dichloroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dichloroacetic acid.

Reduction: Under specific conditions, it can be reduced to form chloroacetic acid.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products Formed:

Oxidation: Dichloroacetic acid.

Reduction: Chloroacetic acid.

Substitution: Products depend on the nucleophile used, such as hydroxyacetic acid or aminoacetic acid.

Applications De Recherche Scientifique

Cancer Treatment

Potassium dichloroacetate has been studied for its anti-cancer properties across several types of malignancies:

- Mechanism of Action : By inhibiting pyruvate dehydrogenase kinase, this compound reverses the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This shift enhances mitochondrial function and promotes apoptosis in cancer cells .

-

Types of Cancer :

- Breast Cancer : Studies indicate that this compound can inhibit growth and induce apoptosis in breast cancer cell lines .

- Lung Cancer : Similar effects have been observed in non-small cell lung cancer models, where this compound increased the efficacy of hypoxia-specific chemotherapies .

- Glioblastoma : Research shows that this compound can reduce tumor growth in glioblastoma models by inducing oxidative stress and apoptosis .

| Cancer Type | Mechanism | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Enhances chemotherapy efficacy | |

| Glioblastoma | Increases oxidative stress |

Metabolic Disorders

This compound has also been explored for its potential benefits in treating metabolic disorders:

- Pyruvate Dehydrogenase Deficiency : In conditions where the pyruvate dehydrogenase complex is dysfunctional, this compound may help restore normal metabolism by bypassing the defective pathway .

- Leigh Syndrome : This rare genetic disorder affecting the nervous system has shown responsiveness to this compound treatment, improving mitochondrial function and reducing lactic acidosis symptoms.

Clinical Studies and Case Reports

Numerous clinical trials and case reports have investigated the efficacy and safety of this compound:

- A phase 1 trial evaluated its use in patients with advanced solid tumors, reporting a tolerable safety profile with some patients experiencing grade 3 adverse events such as abdominal pain and edema .

- In a randomized controlled trial involving patients with MELAS syndrome (a mitochondrial disorder), those treated with this compound exhibited symptomatic relief from peripheral neuropathy but faced challenges related to neurotoxicity .

Mécanisme D'action

The primary mechanism of action of potassium dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which in turn promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial oxidative phosphorylation and reducing glycolysis. This shift in cellular metabolism is particularly significant in cancer cells, which rely heavily on glycolysis for energy production (Warburg effect).

Comparaison Avec Des Composés Similaires

Sodium dichloroacetate: Similar in structure and function but uses sodium instead of potassium.

Dichloroacetic acid: The parent acid form of potassium dichloroacetate.

Methyl dichloroacetate: An ester derivative with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its specific ionic form, which can influence its solubility, reactivity, and biological activity compared to its sodium counterpart or the free acid form. Its potassium ion can also play a role in specific biological interactions and cellular uptake mechanisms.

Activité Biologique

Potassium dichloroacetate (DCA) is a small molecule that has garnered significant attention in the field of biomedical research, particularly for its potential therapeutic applications in cancer treatment and metabolic disorders. This article delves into the biological activity of DCA, focusing on its mechanisms of action, therapeutic uses, and clinical findings.

DCA primarily exerts its effects by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This activation promotes the conversion of pyruvate into acetyl-CoA, facilitating aerobic metabolism over anaerobic glycolysis. The resultant increase in mitochondrial oxidative phosphorylation can induce apoptosis in cancer cells while sparing normal cells.

Key Mechanisms:

- Inhibition of PDK : DCA inhibits PDK, resulting in increased PDH activity and enhanced mitochondrial function .

- Restoration of Mitochondrial Function : By reversing the Warburg effect, DCA normalizes mitochondrial membrane potential and induces apoptosis in cancer cells .

- Synergistic Effects : DCA has shown potential to enhance the efficacy of conventional chemotherapeutics and other repurposed drugs .

Therapeutic Applications

DCA has been studied for various therapeutic applications, including:

- Cancer Treatment : DCA has demonstrated efficacy against several types of tumors, including glioblastoma, lung adenocarcinoma, and breast cancer. Clinical studies indicate that DCA can reduce tumor growth and improve patient outcomes when used alongside traditional therapies .

- Metabolic Disorders : It is also utilized in treating inherited mitochondrial disorders characterized by lactic acidosis. DCA helps reduce lactate levels by promoting aerobic metabolism .

- Pulmonary Hypertension : DCA has shown promise in reversing pulmonary hypertension by inducing apoptosis in pulmonary artery smooth muscle cells .

Clinical Findings and Case Studies

Numerous studies have investigated the pharmacokinetics and biological effects of DCA in humans and animal models.

Case Study Data

| Study | Population | Dosage | Main Findings |

|---|---|---|---|

| Howlett et al. (1999) | Healthy volunteers | 35-50 mg/kg | Decreased lactate levels by >60% |

| Bonnet et al. (2007) | Cancer cell lines | Variable concentrations | Induced apoptosis in glioblastoma cells |

| Guignabert et al. (2009) | Rodent models | 50 mg/kg | Improved heart function and survival rates |

Pharmacokinetics

DCA is rapidly absorbed following oral administration, with bioavailability approaching 100%. It is distributed to various tissues, including muscle and liver, where it undergoes metabolism primarily via glutathione transferase zeta 1 (GSTZ1). Notably, repeated dosing alters its pharmacokinetics due to inhibition of its own metabolism .

Toxicity and Safety Profile

While DCA exhibits promising therapeutic effects, its use is associated with some adverse effects:

- Peripheral Neuropathy : This is the most commonly reported side effect, which is generally reversible upon discontinuation of therapy .

- Potential Carcinogenicity : High doses in rodent studies have raised concerns about liver cancer; however, there is no evidence suggesting that DCA poses a carcinogenic risk to humans .

Propriétés

IUPAC Name |

potassium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSZJXXQWMOKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635580 | |

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19559-59-2 | |

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium Dichloroacetate improve the performance of perovskite solar cells?

A1: this compound (KAcCl2) enhances perovskite solar cell performance through a two-pronged approach:

- Passivation of Lead Iodide: In sequential deposition of perovskite films, incomplete conversion of Lead Iodide can lead to defects and reduced efficiency. KAcCl2 effectively tackles this by forming strong "dual anchoring" bonds with residual Lead ions (Pb2+) through its Dichloroacetate (AcCl2) component. This interaction passivates the defects and minimizes performance loss. []

- Improved Grain Structure and Reduced Ion Migration: The Potassium ions (K+) present in KAcCl2 play a crucial role in enhancing the perovskite film's morphology. They promote larger grain size and restrict ion movement at the grain boundaries, both of which contribute to improved charge transport and overall device efficiency. []

Q2: What are the specific structural features of this compound that enable its beneficial interaction with perovskite materials?

A2: this compound (KAcCl2) possesses key structural features contributing to its interaction with perovskite materials:

- Bidentate Binding of Dichloroacetate: The Dichloroacetate anion (AcCl2-) can bind to Lead ions (Pb2+) through both its oxygen and chlorine atoms. This "dual anchoring" creates a strong interaction, effectively passivating the Lead-related defects within the perovskite structure. []

- Influence of Potassium Ions: The presence of Potassium ions (K+) alongside Dichloroacetate anions contributes to improved perovskite film morphology. This effect is attributed to the influence of K+ on crystal growth, leading to larger grains and reduced grain boundary defects, ultimately enhancing charge transport within the device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.